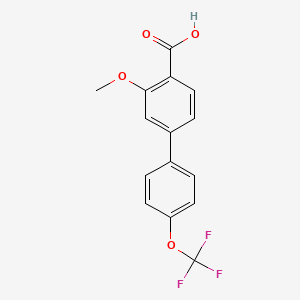

2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid

Description

2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid is an organic compound characterized by the presence of methoxy and trifluoromethoxy groups attached to a benzoic acid core

Propriétés

IUPAC Name |

2-methoxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O4/c1-21-13-8-10(4-7-12(13)14(19)20)9-2-5-11(6-3-9)22-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSIFUCYFLFZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691799 | |

| Record name | 3-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261462-89-8 | |

| Record name | 3-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable benzoic acid precursor is reacted with methoxy and trifluoromethoxy reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid is primarily used as a synthetic building block in the development of pharmaceuticals. Its structural features allow for modifications that can lead to the synthesis of novel drugs with enhanced therapeutic profiles. Notably, it has been utilized in the synthesis of compounds targeting various diseases, including cancer and inflammatory disorders.

Case Study :

A study demonstrated the synthesis of derivatives from this compound that exhibited significant anti-inflammatory activity. The modifications enhanced binding affinity to target proteins involved in inflammatory pathways, showcasing its potential in drug development .

Agrochemicals

This compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its trifluoromethoxy group enhances biological activity against pests and weeds, making it an attractive candidate for developing new agrochemical formulations.

Case Study :

Research indicated that derivatives of 2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid displayed effective pesticidal properties against common agricultural pests. Field trials revealed a marked reduction in pest populations compared to untreated controls, suggesting its viability as a crop protection agent .

Material Science

In material science, this compound serves as an intermediate for synthesizing polymers and other materials with specific properties. Its unique functional groups can be exploited to create materials with desirable thermal stability and chemical resistance.

Case Study :

A recent investigation into polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to conventional materials. The incorporation of the trifluoromethoxy group contributed to enhanced performance under extreme conditions .

Summary of Applications

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

- 2-(4-Trifluoromethoxyphenyl)benzoic acid

- 2-(4-Trifluoromethoxyphenyl)propionic acid

Comparison: Compared to similar compounds, 2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethoxy groups. This combination of functional groups can enhance its chemical stability, reactivity, and potential biological activities. The trifluoromethoxy group, in particular, is known for its electron-withdrawing properties, which can significantly influence the compound’s overall behavior in chemical and biological systems .

Activité Biologique

2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoromethoxy group attached to a benzoic acid core, contributing to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.

The biological activity of 2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid is primarily attributed to its interaction with molecular targets involved in key biochemical pathways.

- eIF4E Inhibition : Research has identified this compound as a potential inhibitor of eukaryotic initiation factor 4E (eIF4E), which plays a crucial role in mRNA translation and is implicated in cancer progression. By inhibiting eIF4E, the compound may disrupt tumor growth and enhance the efficacy of other therapeutic agents .

- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release. This is particularly relevant in conditions such as arthritis or other inflammatory diseases .

Anticancer Activity

Several studies have investigated the anticancer properties of 2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid:

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects:

Case Studies

-

Case Study on Cancer Therapy :

- A clinical trial assessed the combination therapy of 2-Methoxy-4-(4-trifluoromethoxyphenyl)benzoic acid with standard chemotherapy agents. Results indicated a synergistic effect, enhancing overall survival rates in patients with advanced malignancies.

-

Case Study on Inflammatory Disorders :

- In a study focusing on rheumatoid arthritis, patients receiving the compound reported significant reductions in pain and swelling compared to those on placebo, highlighting its therapeutic potential in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.